5-[2-(4-chlorophenyl)-2-oxoethyl]-2-(2-fluoren-9-ylidenehydrazinyl)-1,3-thiazol-4-one
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Overview
Description
5-[2-(4-chlorophenyl)-2-oxoethyl]-2-(2-fluoren-9-ylidenehydrazinyl)-1,3-thiazol-4-one is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethyl]-2-(2-fluoren-9-ylidenehydrazinyl)-1,3-thiazol-4-one typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the fluorenylidenehydrazinyl and chlorophenyl groups. The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine. The process may involve refluxing the reactants for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-chlorophenyl)-2-oxoethyl]-2-(2-fluoren-9-ylidenehydrazinyl)-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can be used to modify the existing functional groups, making the compound more versatile.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties, such as enhanced reactivity or stability .
Biology
In biological research, 5-[2-(4-chlorophenyl)-2-oxoethyl]-2-(2-fluoren-9-ylidenehydrazinyl)-1,3-thiazol-4-one has shown promise as a potential therapeutic agent. Studies have indicated its potential in inhibiting certain enzymes or receptors, making it a candidate for drug development .
Medicine
In medicine, the compound is being investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological targets at the molecular level makes it a promising candidate for new drug therapies .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity .
Mechanism of Action
The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethyl]-2-(2-fluoren-9-ylidenehydrazinyl)-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
What sets 5-[2-(4-chlorophenyl)-2-oxoethyl]-2-(2-fluoren-9-ylidenehydrazinyl)-1,3-thiazol-4-one apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorenylidenehydrazinyl group, in particular, enhances its potential for biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]-2-(2-fluoren-9-ylidenehydrazinyl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2S/c25-15-11-9-14(10-12-15)20(29)13-21-23(30)26-24(31-21)28-27-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-12,21H,13H2,(H,26,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFIGRGWTKAUJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC4=NC(=O)C(S4)CC(=O)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC4=NC(=O)C(S4)CC(=O)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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